Product packaging for 2,4-Dihydroxybenzoate(Cat. No.:CAS No. 1125-58-2)

2,4-Dihydroxybenzoate

Número de catálogo: B8728270
Número CAS: 1125-58-2
Peso molecular: 153.11 g/mol
Clave InChI: UIAFKZKHHVMJGS-UHFFFAOYSA-M
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Descripción

Historical Perspectives on Dihydroxybenzoate Research

The journey of 2,4-dihydroxybenzoate, also known as β-resorcylic acid, is intrinsically linked to the advancements in organic synthesis. Its preparation is a classic example of the Kolbe-Schmitt reaction, a carboxylation process first reported by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt in 1885. numberanalytics.com This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. numberanalytics.com Specifically, this compound is synthesized from resorcinol (B1680541) through this method. wikipedia.org An early detailed procedure for its synthesis was submitted by M. Nierenstein and D. A. Clibbens, which involved heating resorcinol with potassium bicarbonate in an aqueous solution. orgsyn.org

Historically, β-resorcylic acid and its derivatives have been noted for various properties. For instance, a patent granted in 1955 detailed a preparation method for 2,4-dihydroxybenzoic acid. drugbank.com Later, in the 1990s, research highlighted the use of its derivatives as fragrances, with methyl 3,6-dimethyl-β-resorcylate being particularly noted for its characteristic oak moss smell, a key component in certain perfumes. google.com The core structure of 2,4-dihydroxybenzoic acid is also a fundamental component of resorcylic acid lactones (RALs), a class of naturally occurring fungal metabolites with significant biological activity. rsc.org

Significance of this compound in Aromatic Compound Metabolism and Signaling

The significance of this compound is underscored by its diverse roles in the metabolic and signaling pathways of a wide range of organisms, from bacteria to plants and even in mammalian systems.

In the microbial world, this compound is a key intermediate in the degradation of various aromatic compounds. For example, the aerobic degradation of this compound by Pseudomonas sp. BN9 involves its conversion to 1,2,4-trihydroxybenzene, which is then further metabolized. oup.com The enzymes responsible for this pathway, including this compound 1-monooxygenase, are induced in the presence of the compound. oup.com In the pathogenic yeast Candida parapsilosis, this compound is metabolized via the 3-oxoadipate (B1233008) pathway. scirp.org

In the realm of plant science, recent studies have illuminated the role of this compound as a novel derivative of salicylic (B10762653) acid (SA), a critical plant hormone in innate immunity. nih.gov Research on Camellia sinensis (the tea plant) revealed that this compound and its glycosylated form accumulate upon SA application or infection with the pathogen Pseudopestalotiopsis camelliae-sinensis. nih.gov A specific enzyme, a 4/5-hydroxylase, catalyzes the conversion of SA to this compound, which is then glucosylated by a UDP-glucosyltransferase. nih.gov This glucosylation appears to positively regulate disease resistance, highlighting this compound as a potentially bioactive molecule in establishing basal resistance in tea plants. nih.gov

In entomology, this compound has been investigated as a potential oviposition stimulant for the ladybird beetle Coleomegilla maculata. ebi.ac.uk As an inexpensive degradation product of the flavonol morin, it was found to weakly stimulate egg-laying, suggesting that females must touch or taste the compound. ebi.ac.uk

In mammalian cell research, this compound has shown potential in addressing certain mitochondrial dysfunctions. It has been found to partially restore the activity of mitochondrial respiratory chain complex II-III in ADCK4 knockout human podocytes, suggesting a role in mitigating kidney diseases caused by Coenzyme Q deficiency. biorxiv.org Furthermore, derivatives of 2,4-dihydroxybenzoic acid have been synthesized and studied for their antimicrobial and antiproliferative activities. mdpi.com For instance, certain hydrazide-hydrazones of 2,4-dihydroxybenzoic acid have demonstrated notable antibacterial activity against Gram-positive bacteria, including MRSA, and have shown inhibitory effects on the proliferation of various human cancer cell lines. mdpi.com

Scope and Interdisciplinary Nature of this compound Studies

The study of this compound exemplifies the interconnectedness of modern scientific research, drawing upon expertise from a multitude of disciplines. The complex challenges of the 21st century, such as healthcare and food security, increasingly necessitate such interdisciplinary approaches. aup.nl

The investigation of this compound sits (B43327) at the crossroads of several scientific fields:

Chemistry: Organic chemists have been instrumental in developing synthesis methods for this compound and its derivatives. numberanalytics.comorgsyn.orggoogle.com Advanced analytical techniques, including crystallographic analysis and molecular modeling, have been employed to understand its physicochemical properties and its interactions with other molecules, such as in the development of molecularly imprinted polymers for mycotoxin analysis. nih.gov

Microbiology: Microbiologists have elucidated the metabolic pathways for the degradation of this compound in various bacteria and yeasts, contributing to our understanding of microbial bioremediation of aromatic pollutants. oup.comscirp.org Research in this area has also explored the antimicrobial properties of this compound and its derivatives against a range of pathogens. mdpi.com

Plant Science: The discovery of this compound's role in plant immunity showcases the intersection of plant biology, biochemistry, and molecular biology. nih.gov This research opens up new avenues for developing strategies to enhance crop resilience.

Entomology: The study of this compound as an oviposition stimulant in beneficial insects like ladybird beetles highlights its relevance in agricultural science and integrated pest management. ebi.ac.uk

Medicine and Pharmacology: The potential of this compound and its derivatives in treating human diseases, from kidney disorders to cancer, is a significant area of interdisciplinary research, involving cell biology, pharmacology, and drug development. biorxiv.orgmdpi.com For instance, research into its effects on neurotrophic signaling pathways suggests potential applications in neuroscience. dovepress.com

The following table provides a snapshot of the diverse research findings related to this compound across different organisms and research areas.

Research AreaOrganism/SystemKey Findings
Metabolism Pseudomonas sp. BN9Aerobic degradation via 1,2,4-trihydroxybenzene. oup.com
Candida parapsilosisMetabolized through the 3-oxoadipate pathway. scirp.org
Plant Immunity Camellia sinensis (Tea Plant)Acts as a bioactive derivative of salicylic acid, with its glucosylation enhancing disease resistance. nih.gov
Insect Behavior Coleomegilla maculata (Ladybird Beetle)Functions as a weak oviposition stimulant. ebi.ac.uk
Mammalian Cell Function Human Podocytes (Kidney Cells)Can rescue mitochondrial dysfunction in cells with ADCK4 deficiency. biorxiv.org
Human Cancer Cell LinesDerivatives exhibit antiproliferative activity. mdpi.com

This interdisciplinary focus is crucial for fully harnessing the potential of compounds like this compound, as insights from one field can often catalyze breakthroughs in another.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5O4- B8728270 2,4-Dihydroxybenzoate CAS No. 1125-58-2

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1125-58-2

Fórmula molecular

C7H5O4-

Peso molecular

153.11 g/mol

Nombre IUPAC

2-carboxy-5-hydroxyphenolate

InChI

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)/p-1

Clave InChI

UIAFKZKHHVMJGS-UHFFFAOYSA-M

SMILES canónico

C1=CC(=C(C=C1O)[O-])C(=O)O

Origen del producto

United States

Biosynthesis and Metabolic Pathways of 2,4 Dihydroxybenzoate

Microbial Biosynthetic Routes to 2,4-Dihydroxybenzoate

In microbial systems, 2,4-DHBA is involved in various catabolic and biosynthetic pathways. While it is often a substrate in degradation pathways, its synthesis is linked to the broader metabolism of aromatic compounds.

The biosynthesis of dihydroxybenzoic acids in bacteria, including isomers of 2,4-DHBA, typically originates from the central metabolite chorismate, a product of the shikimate pathway. mdpi.comresearchgate.netnih.gov In Escherichia coli, for instance, the synthesis of the siderophore enterobactin (B1671361) involves the conversion of chorismate to 2,3-dihydroxybenzoate (2,3-DHB) through the sequential action of enzymes encoded by the entA, entB, and entC genes. nih.govresearchgate.net

While the direct pathway to 2,4-DHBA is less commonly detailed than that for its 2,3- and 2,5-isomers, enzymes with promiscuous activity can play a role. For example, the enzyme EntE (2,3-dihydroxybenzoate-AMP ligase) from E. coli, which is crucial for enterobactin synthesis, can also recognize and activate this compound, demonstrating the capacity of microbial systems to process this substrate. uniprot.org This suggests that pathways for other dihydroxybenzoates can be adapted or engineered to utilize or produce 2,4-DHBA. The initial steps, therefore, hinge on the availability of chorismate and the presence of specific synthases and lyases that can direct it towards a dihydroxybenzoate structure. mdpi.comresearchgate.net

Specific catabolic pathways for 2,4-DHBA have been identified in several microorganisms. researchgate.net In Clostridium sp. KN 245, a dedicated pathway for degrading this compound exists. researchgate.net Similarly, Pseudomonas sp. BN9 and Sphingomonas sp. strain RW1 also possess metabolic routes for this compound. researchgate.net While these are degradation pathways, they confirm the presence of enzymes capable of recognizing and transforming 2,4-DHBA.

In some engineered microbial systems, pathways have been designed to produce related compounds, which sheds light on potential synthetic routes. For example, by combining enzymes from different organisms, such as 4-hydroxybenzoate (B8730719) 1-hydroxylase from Candida parapsilosis, E. coli has been engineered to produce hydroquinone (B1673460) from the precursor 4-hydroxybenzoate. frontiersin.org Such mix-and-match approaches could theoretically be applied to create a de novo pathway for 2,4-DHBA from chorismate or other precursors.

Plant Biosynthesis and Conjugation of this compound

In plants, 2,4-DHBA has been identified as a significant metabolite, particularly in the context of plant defense, where it is derived from salicylic (B10762653) acid and subsequently modified.

Recent research has established 2,4-DHBA as a native derivative of salicylic acid (SA) in plants. nih.govnih.govebi.ac.uk In the tea plant (Camellia sinensis), the accumulation of 2,4-DHBA is induced by the application of SA or by pathogen infection. nih.govnih.gov The key enzymatic step is the hydroxylation of SA. This reaction is catalyzed by a 4/5-hydroxylase enzyme, identified as CsSH1 in C. sinensis, which converts SA into 2,4-DHBA. nih.govnih.govebi.ac.uk This discovery positions 2,4-DHBA as a direct downstream metabolite in the SA pathway, which is central to plant immunity. researchgate.netnih.govoup.com

Once synthesized, 2,4-DHBA is often rapidly converted into a glucose conjugate. This process, known as glucosylation, is mediated by enzymes called UDP-glycosyltransferases (UGTs). nih.govplos.org Glycosylation alters the properties of compounds, often rendering them more water-soluble and biologically inactive, facilitating their storage in the vacuole. nih.govplos.org

Several UGTs capable of glycosylating 2,4-DHBA have been identified in different plant species. In Camellia sinensis, UGT95B17 is the primary enzyme responsible for catalyzing the formation of 2,4-DHBA glucoside. nih.govnih.govebi.ac.uk Studies have also shown that UGTs from other plants, such as Rs89B1 from radish (Raphanus sativus) and NtUGT89A2 from tobacco (Nicotiana tabacum), can use 2,4-DHBA as a substrate, highlighting a conserved mechanism across different species. plos.orgnih.gov

Enzymes Involved in this compound Metabolism in Plants
EnzymeSource OrganismReaction CatalyzedReference
CsSH1 (4/5-hydroxylase)Camellia sinensis (Tea Plant)Salicylic Acid → this compound nih.govnih.govebi.ac.uk
UGT95B17Camellia sinensis (Tea Plant)This compound → this compound glucoside nih.govnih.govebi.ac.uk
Rs89B1Raphanus sativus (Radish)This compound → this compound glucoside plos.org
NtUGT89A2Nicotiana tabacum (Tobacco)Catalyzes O-β-glucosylation of 2,4-DHBA nih.gov

The glucosylation of 2,4-DHBA is not merely a catabolic step but plays a crucial regulatory role in plant defense. nih.govnih.gov In tea plants, 2,4-DHBA is considered a potentially bioactive molecule, while its glucoside serves as a stable storage form. nih.govnih.govebi.ac.uk The accumulation of 2,4-DHBA glucosides is directly linked to enhanced disease resistance. nih.govnih.gov

Experimental evidence from C. sinensis demonstrates this relationship clearly. When the expression of the UGT95B17 gene was silenced, the plants showed reduced levels of 2,4-DHBA glucosides and increased susceptibility to the pathogen Pseudomonas syringae pv. camelliae-sinensis. nih.govnih.gov Conversely, overexpressing UGT95B17 led to higher resistance. nih.govnih.gov Furthermore, the external application of 2,4-DHBA itself was found to induce defense gene expression and enhance resistance, indicating that the glucosylation positively regulates plant immunity by controlling the homeostasis of the bioactive 2,4-DHBA. nih.govnih.govebi.ac.uk This suggests that 2,4-DHBA and its conjugates are key components in establishing basal resistance in plants. nih.govnih.gov

Catabolic Pathways for this compound Degradation

The microbial world has evolved sophisticated mechanisms to utilize a wide array of aromatic compounds as sources of carbon and energy. The degradation of this compound is a key example of this metabolic versatility, with distinct pathways operating under aerobic and anaerobic conditions.

Aerobic Degradation Mechanisms in Prokaryotes

In the presence of oxygen, prokaryotes employ specific enzymatic machinery to dismantle the aromatic ring of this compound. This process typically involves initial hydroxylation followed by ring cleavage and funneling of the resulting intermediates into central metabolic pathways.

The aerobic breakdown of this compound is initiated by a crucial hydroxylation step. An enzyme, this compound 1-monooxygenase, utilizes NADH to convert this compound into 1,2,4-trihydroxybenzene. nih.gov This initial transformation is a key step that prepares the aromatic ring for subsequent cleavage. Following this, a dioxygenase enzyme, 1,2,4-trihydroxybenzene 1,2-dioxygenase, catalyzes the fission of the aromatic ring, yielding maleylpyruvate (B1239739). nih.gov

The maleylpyruvate formed from the ring fission of 1,2,4-trihydroxybenzene is then further metabolized. nih.gov An NADH-dependent enzyme reduces maleylpyruvate to 3-oxoadipate (B1233008). nih.gov This intermediate is a component of the well-characterized β-ketoadipate pathway, which ultimately converts aromatic compounds into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. nih.gov The degradation of this compound via 1,2,4-trihydroxybenzene and the subsequent β-ketoadipate pathway is a common strategy observed in various bacteria. nih.gov

Several key enzymes are indispensable for the aerobic catabolism of this compound. The induction of this compound 1-monooxygenase, 1,2,4-trihydroxybenzene 1,2-dioxygenase, and maleylpyruvate reductase is observed in bacteria grown on this compound. nih.gov In some organisms, such as Rhizobium sp. strain MTP-10005, a hydroxyquinol 1,2-dioxygenase and a maleylacetate (B1240894) reductase are involved in the degradation of related compounds, highlighting the diversity of enzymes in these pathways. asm.orgnih.gov

Table 1: Key Enzymes in Aerobic this compound Catabolism

EnzymeFunctionOrganism(s) where identified
This compound 1-monooxygenaseHydroxylation of this compound to 1,2,4-trihydroxybenzenePseudomonas sp. BN9 nih.gov
1,2,4-Trihydroxybenzene 1,2-dioxygenaseRing fission of 1,2,4-trihydroxybenzene to maleylpyruvatePseudomonas sp. BN9 nih.gov
Maleylpyruvate reductaseReduction of maleylpyruvate to 3-oxoadipatePseudomonas sp. BN9 nih.gov
Hydroxyquinol 1,2-dioxygenaseInvolved in the degradation of related aromatic compoundsRhizobium sp. strain MTP-10005, Corynebacterium glutamicum asm.orgnih.gov
Maleylacetate reductaseInvolved in the degradation of related aromatic compoundsRhizobium sp. strain MTP-10005 asm.orgnih.gov

A number of microorganisms have been identified and studied for their ability to degrade this compound. Pseudomonas sp. BN9 effectively utilizes this compound, with studies on its cell-free extracts elucidating the key enzymatic steps. nih.govoup.com Corynebacterium glutamicum is another bacterium known to degrade this compound, channeling it through the 1,2,4-trihydroxybenzene intermediate and into the β-ketoadipate pathway. nih.gov The this compound degradation pathway has also been noted in Sphingomonas sp. strain RW1 and the anaerobic Clostridium sp. KN 245. nih.govresearchgate.net

Table 2: Microbial Degraders of this compound

MicroorganismKey Findings
Pseudomonas sp. BN9Aerobic degradation via 1,2,4-trihydroxybenzene and maleylpyruvate to 3-oxoadipate. nih.gov
Corynebacterium glutamicumUtilizes the β-ketoadipate pathway for degradation via 1,2,4-trihydroxybenzene. nih.gov
Clostridium sp. KN 245Possesses a pathway for this compound degradation. nih.govresearchgate.net
Sphingomonas sp. strain RW1Identified as having a this compound degradation pathway. nih.govresearchgate.net

Anaerobic Degradation of Related Dihydroxybenzoates

Comparative Genomics and Evolutionary Insights into Dihydroxybenzoate Metabolism

The metabolic pathways for dihydroxybenzoates are not uniformly distributed across the tree of life; instead, they show remarkable diversity and adaptation in bacteria, fungi, and plants. Comparative genomic analyses have been instrumental in unraveling the evolutionary trajectories of these pathways, revealing a mosaic of conserved gene clusters, chimeric pathways assembled from different metabolic routes, and novel enzymatic functions tailored to specific ecological niches.

Bacterial Metabolism: Gene Clustering and Pathway Chimerism

In bacteria, the genes encoding the enzymes for the catabolism of aromatic compounds, including dihydroxybenzoates, are frequently organized into co-regulated gene clusters or operons. This arrangement facilitates efficient synthesis of the entire pathway and is a key feature of their evolution.

A salient example of pathway evolution is the degradation of 2,3-dihydroxybenzoate (2,3-DHB) by Pseudomonas reinekei MT1. asm.orgnih.gov Genomic analysis has revealed that the dhb gene cluster responsible for this process is chimeric, meaning it is composed of genes with different evolutionary origins. asm.orgnih.gov The initial enzymes of the pathway, DhbA and DhbB, are phylogenetically related to those involved in the degradation of 2,3-dihydroxy-p-cumate. In contrast, the subsequent enzymes (DhbCDEFGH) are more closely related to those of the catechol meta-cleavage pathway. asm.orgnih.gov This suggests an evolutionary process where an existing metabolic framework was modified by recruiting genes from a separate pathway to create a new catabolic capability. asm.org

Table 1: Genes of the dhb Cluster in Pseudomonas reinekei MT1

Gene Putative Function Homology/Evolutionary Origin
dhbR LysR-type transcriptional regulator Regulator of the operon
dhbA 2,3-DHB 3,4-dioxygenase Related to 2,3-dihydroxy-p-cumate-3,4-dioxygenases
dhbB 2-hydroxy-3-carboxymuconate decarboxylase Related to decarboxylases from p-cumate (B1230055) degradation
DhbC-H Dehydrogenase and other downstream enzymes Related to enzymes of catechol degradation pathways

Data sourced from studies on the chimeric meta-cleavage pathway in P. reinekei. asm.orgnih.gov

Similarly, in Corynebacterium glutamicum, a single rol operon has been identified that is essential for the catabolism of both resorcinol (B1680541) and this compound. researchgate.net This shared genetic architecture points to a common evolutionary origin and regulatory control for the degradation of these related substrates. The pathway proceeds via the central intermediate hydroxyquinol, which is then cleaved by a hydroxyquinol 1,2-dioxygenase. researchgate.netgeneticsmr.com

The broader genomic context in bacteria like Acinetobacter and Cupriavidus further supports the theme of gene clustering. In these organisms, genes for the degradation of related aromatic compounds, such as 4-hydroxybenzoate and protocatechuate (3,4-dihydroxybenzoate), are often located in adjacent clusters, allowing for coordinated regulation and efficient metabolism of diverse substrates from the environment. asm.orgoup.com

Plant Metabolism: Evolution of Novel Biosynthetic Branches

In plants, dihydroxybenzoates are often involved in defense and signaling. Recent research in the tea plant (Camellia sinensis) has uncovered a novel metabolic pathway involving 2,4-dihydroxybenzoic acid (2,4-DHBA) as a derivative of the key plant defense hormone salicylic acid (SA). researchgate.netnih.gov This discovery highlights the evolutionary plasticity of plant secondary metabolism.

Comparative and functional genomics identified two key enzymes responsible for this new branch of SA metabolism:

CsSH1 , a hydroxylase that catalyzes the synthesis of 2,4-DHBA from SA. nih.gov

UGT95B17 , a UDP-glucosyltransferase that specifically attaches a glucose molecule to 2,4-DHBA. researchgate.netnih.gov

Phylogenetic analysis of the plant Uridine Diphosphate Glycosyltransferase (UGT) superfamily shows that enzymes like UGT95B17 arise from gene family expansion and diversification, allowing them to recognize and modify novel substrates such as 2,4-DHBA. nih.gov This glucosylation step is crucial for regulating the activity and storage of these bioactive compounds. nih.gov The evolution of this pathway in Camellia represents a specialized adaptation in plant defense chemistry.

Table 2: Key Enzymes in 2,4-DHBA Metabolism in Camellia sinensis

Enzyme Function Evolutionary Significance
CsSH1 Salicylic acid hydroxylase Creates the novel derivative 2,4-DHBA, expanding the SA metabolic network.
UGT95B17 2,4-DHBA glucosyltransferase Demonstrates functional diversification within the UGT superfamily to regulate a new plant metabolite.

Data sourced from research on salicylic acid derivatives in tea plants. researchgate.netnih.gov

Fungal Metabolism: Pathway Specialization and Divergence

In fungi, the metabolism of aromatic compounds also shows evidence of evolutionary specialization. A comparative study of several Candida yeast species revealed significant differences in their ability to assimilate various hydroxyaromatic compounds. oup.com While most species examined could utilize compounds like hydroquinone and resorcinol via the hydroxyquinol (HHQ) branch of the 3-oxoadipate pathway, none were able to grow on 2,3-dihydroxybenzoate. oup.com

This suggests that while the core machinery of the 3-oxoadipate pathway is conserved, the specific substrate range of the enzymes has diverged among different yeast lineages, leading to the loss or specialization of certain catabolic functions. As in bacteria, the genes for these pathways in fungi are often found in metabolic gene clusters, indicating that this organizational strategy is an evolutionarily ancient and effective solution for metabolic regulation. oup.com

Evolutionary Drivers: From Catabolism to Specialized Biosynthesis

The evolution of dihydroxybenzoate metabolism is not driven solely by the need to catabolize environmental compounds for carbon and energy. These pathways have also been widely adapted for the biosynthesis of specialized metabolites with critical biological functions.

A prominent example is the use of 2,3-dihydroxybenzoate as a foundational building block for siderophores—iron-chelating molecules essential for microbial survival and virulence. asm.orgnih.gov In bacteria like Streptomyces, the griseobactin gene cluster directs the synthesis of a siderophore from 2,3-DHB, linking this metabolism to ecological competition and adaptation. asm.org Similarly, genomic analysis of Gardnerella vaginalis, a bacterium associated with bacterial vaginosis, identified enzymes resembling 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, a key component of siderophore biosynthesis pathways, highlighting its role in host-pathogen interactions. plos.org This functional recruitment demonstrates how a core metabolic capability can be integrated into diverse, evolutionarily significant pathways.

Mentioned Compounds

Enzymology and Molecular Mechanisms in 2,4 Dihydroxybenzoate Research

Enzymatic Characteristics of 2,4-Dihydroxybenzoate Converting Enzymes

The initial steps in the microbial degradation of this compound are catalyzed by a range of enzymes, primarily monooxygenases and dioxygenases, which exhibit distinct substrate specificities, kinetic properties, and cofactor requirements.

The enzymatic conversion of this compound has been observed in several microorganisms, with the substrate specificity of the involved enzymes being a key determinant of the metabolic pathway.

In Pseudomonas sp. BN9, intact cells grown on this compound were capable of oxidizing this substrate but not salicylate. nih.gov This indicates the induction of a specific enzymatic system for this compound metabolism. The initial enzyme in this pathway is a This compound 1-monooxygenase , which converts this compound to 1,2,4-trihydroxybenzene. nih.gov

A protocatechuate 3,4-dioxygenase (P34O) from Stenotrophomonas maltophilia KB2 has demonstrated unusually broad substrate specificity. nih.gov While typically acting on substrates with ortho-dihydroxyl groups like protocatechuate (3,4-dihydroxybenzoate), this enzyme exhibits high activity against this compound. nih.gov This is atypical for P34Os and suggests a unique active site architecture that can accommodate substrates lacking the ortho-diol configuration, possibly through monodentate binding to the active site iron. nih.gov

In contrast, other related enzymes show a clear preference for their primary substrates and are inactive towards this compound. For instance, gentisate 1,2-dioxygenase from Rhodococcus erythropolis S-1, which cleaves gentisate (2,5-dihydroxybenzoate), does not utilize this compound as a substrate.

p-Hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens, a well-studied flavoprotein monooxygenase, can bind this compound in its active site. nih.govwikipedia.org A mutant form of this enzyme, Tyr222Ala, is capable of converting this compound into 2,3,4-trihydroxybenzoate.

The yeast Candida parapsilosis CBS604 can grow on this compound as the sole carbon source, inducing a 4-hydroxybenzoate (B8730719) 1-hydroxylase . This enzyme catalyzes the oxidative decarboxylation of a wide array of 4-hydroxybenzoate derivatives, including this compound.

EnzymeSource OrganismActivity with this compoundProduct(s)
This compound 1-MonooxygenasePseudomonas sp. BN9Active1,2,4-Trihydroxybenzene
Protocatechuate 3,4-DioxygenaseStenotrophomonas maltophilia KB2High ActivityRing-cleavage product
p-Hydroxybenzoate Hydroxylase (Tyr222Ala mutant)Pseudomonas fluorescensActive2,3,4-Trihydroxybenzoate
4-Hydroxybenzoate 1-Hydroxylase (decarboxylating)Candida parapsilosis CBS604Active (Inducible)1,2,4-Trihydroxybenzene (via oxidative decarboxylation)
Gentisate 1,2-DioxygenaseRhodococcus erythropolis S-1InactiveN/A

The enzymes that metabolize this compound are typically oxidoreductases that rely on specific cofactors to facilitate the chemical transformation of the aromatic ring.

The degradation pathway in Pseudomonas sp. BN9 initiates with a monooxygenase that requires NAD(P)H for activity. nih.gov The subsequent ring cleavage of the 1,2,4-trihydroxybenzene intermediate is carried out by a 1,2,4-trihydroxybenzene 1,2-dioxygenase. nih.gov

p-Hydroxybenzoate hydroxylase (PHBH), which can process this compound, is a classic example of a flavoprotein aromatic hydroxylase. wikipedia.org Its catalytic cycle is dependent on both flavin adenine (B156593) dinucleotide (FAD) and NADPH . wikipedia.orgresearchgate.net The mechanism involves the reduction of the enzyme-bound FAD by NADPH, followed by the reaction of the reduced flavin with molecular oxygen to form a reactive C4a-hydroperoxyflavin intermediate . wikipedia.org This intermediate is the hydroxylating agent that attacks the aromatic substrate. The binding of this compound to PHBH influences the conformation of the FAD cofactor. nih.govresearchgate.net

Similarly, the 4-hydroxybenzoate 1-hydroxylase from Candida parapsilosis is a flavoprotein monooxygenase that contains a weakly bound FAD cofactor and shows a preference for NADH as the electron donor, although NADPH is also utilized. The reaction involves the stoichiometric consumption of NAD(P)H and molecular oxygen.

The protocatechuate 3,4-dioxygenase from S. maltophilia KB2, which exhibits activity towards this compound, is an iron-containing enzyme. The catalytic mechanism of intradiol dioxygenases like P34O involves the binding of the substrate to the active site Fe(III) ion, which activates the substrate for attack by molecular oxygen. nih.gov

EnzymeCofactor(s)Catalytic Mechanism Highlights
This compound 1-Monooxygenase (Pseudomonas sp. BN9)NAD(P)HHydroxylation of the aromatic ring.
p-Hydroxybenzoate Hydroxylase (Pseudomonas fluorescens)FAD, NADPHFormation of a C4a-hydroperoxyflavin intermediate for hydroxylation.
4-Hydroxybenzoate 1-Hydroxylase (Candida parapsilosis)FAD, NAD(P)H (NADH preferred)Oxidative decarboxylation.
Protocatechuate 3,4-Dioxygenase (Stenotrophomonas maltophilia)Fe(III)Intradiol cleavage of the aromatic ring.

Structural Biology of this compound Metabolizing Enzymes

Understanding the three-dimensional structures of enzymes that interact with this compound provides crucial insights into their substrate specificity and catalytic mechanisms.

The crystal structure of wild-type p-hydroxybenzoate hydroxylase (PHBH) from Pseudomonas fluorescens complexed with this compound has been determined at a resolution of 2.5 Å. nih.gov This structure reveals that the binding of this compound induces a significant conformational change in the enzyme. The presence of the hydroxyl group at the 2-position of the substrate leads to the displacement of the FAD cofactor from its position in the active site (the "in" conformation) to a more solvent-exposed location in a cleft leading to the active site (the "out" conformation). nih.gov It has been proposed that this movement of the FAD cofactor may be a general feature of the catalytic cycle, facilitating the entry of substrate and the exit of the product. nih.gov In the complex, the 2-hydroxyl group of this compound forms a hydrogen bond with the N3 atom of the flavin ring in its "out" position. nih.gov

Site-directed mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the binding and conversion of this compound.

In PHBH, the residue Tyr222 is part of the active site and interacts with the carboxyl group of the substrate. A Tyr222Ala mutant of PHBH shows impaired binding of the physiological substrate, 4-hydroxybenzoate, but it can bind this compound tightly. This mutant is capable of hydroxylating this compound to produce 2,3,4-trihydroxybenzoate. The tight binding is attributed to the flavin ring moving to the "out" conformation, which allows for a favorable hydrogen bond between the 2-hydroxyl group of the substrate and the N3 of the flavin.

Further mutational studies on PHBH have shown that substitutions such as Y385F can enable the enzyme to hydroxylate dihydroxybenzoate substrates that are not typically processed by the wild-type enzyme.

The interaction between the FAD cofactor and the protein is also critical. Replacing the 2'-hydroxyl group of the FAD ribityl chain with fluorine leads to a preference for the "out" conformation of the flavin. This modified enzyme exhibits tighter binding of this compound compared to the native enzyme with its physiological substrate, further highlighting the importance of the flavin's position in substrate recognition. researchgate.net

Transcriptional and Genetic Regulation of this compound Pathways

The expression of genes encoding enzymes for this compound degradation is tightly regulated to ensure that they are synthesized only when the substrate is present.

In Pseudomonas sp. BN9, the enzymes responsible for the degradation of this compound, including this compound 1-monooxygenase, 1,2,4-trihydroxybenzene 1,2-dioxygenase, and maleylpyruvate (B1239739) reductase, are induced by growth on this compound. nih.gov

In Corynebacterium glutamicum, the degradation of this compound can proceed through a hydroxyquinol pathway. The genes for this pathway are organized in clusters. The expression of one such cluster (cg1309-cg1311) appears to be under the negative control of a TetR-type transcriptional repressor (Cg1308).

In the denitrifying bacterium Thauera aromatica, the pathway for the degradation of 3,5-dihydroxybenzoate (B8624769), which proceeds via hydroxyhydroquinone (1,2,4-trihydroxybenzene), is inducible and subject to catabolite repression by benzoate. nih.gov This suggests that in environments containing multiple aromatic compounds, the cell prioritizes the metabolism of certain substrates over others. nih.gov

Identification and Characterization of Regulatory Genes and Elements

The genetic control of this compound degradation is exemplified by the soil bacterium Corynebacterium glutamicum, which can utilize this compound as a carbon and energy source. geneticsmr.comnih.gov The key regulatory components identified are transcriptional regulator proteins and their corresponding DNA binding sites, which together control the expression of the catabolic enzymes.

In C. glutamicum, the degradation pathway for this compound involves at least two gene clusters. A primary cluster includes the genes cg1309, cg1310, and cg1311. The expression of this cluster is controlled by a negative transcriptional regulator, the TetR-type repressor protein Cg1308. geneticsmr.com This repressor is encoded by the cg1308 gene, located upstream of and transcribed divergently from the catabolic genes it regulates. geneticsmr.com

A critical regulatory element is a 20-base-pair palindromic sequence located in the intergenic region between the cg1308 regulator gene and the cg1309 catabolic gene. This inverted repeat sequence is the putative operator site where the Cg1308 repressor protein binds. geneticsmr.com Binding of the repressor to this operator site prevents the transcription of the downstream catabolic genes. Experimental deletion of the cg1308 gene results in significantly increased expression of cg1309, cg1310, and cg1311, confirming the role of Cg1308 as a repressor that mediates negative transcriptional control. geneticsmr.com

While the regulation of this compound is well-characterized in C. glutamicum, studies of related dihydroxybenzoate isomers in other bacteria reveal different regulatory strategies. For example, the catabolism of 2,3-dihydroxybenzoate in Pseudomonas sp. strain PTH10 involves the opa gene cluster, which appears to have a more complex regulation with several internal promoters, although a specific transcriptional regulator has not yet been identified. d-nb.info In Thauera aromatica, the anaerobic degradation of 3,5-dihydroxybenzoate is controlled by DbdR, a LysR-type transcriptional regulator (LTTR). asm.org These examples highlight the diversity of regulatory proteins, including members of the TetR, LysR, and MarR families, that bacteria employ to control aromatic compound degradation. geneticsmr.comasm.org

Table 1: Regulatory Genes and Elements in Dihydroxybenzoate Metabolism
OrganismMetaboliteRegulatory GeneRegulator FamilyRegulatory ElementFunction
Corynebacterium glutamicumThis compoundcg1308TetRPalindromic operator siteNegative regulator (repressor) of the cg1309-cg1311 operon. geneticsmr.com
Thauera aromatica AR-13,5-DihydroxybenzoatedbdRLysRRegulatory binding sites in multiple promotersPositive regulator required for the expression of four catabolic operons. asm.org
Rhizobium sp. MTP-100052,6-Dihydroxybenzoate (B8749050)graRMarRNot specifiedTranscriptional regulator of the graDAFCBE operon. asm.org

Operon Organization and Inducible Gene Expression

The genes encoding the enzymatic machinery for this compound catabolism are typically organized into operons, functional units of DNA where genes are clustered and co-transcribed from a single promoter. tmv.ac.in This arrangement allows for the coordinated expression of all enzymes required for a metabolic pathway. Expression is often inducible, meaning it is switched on only in the presence of the substrate or a related molecule, ensuring that the cell does not waste energy synthesizing enzymes when they are not needed. asm.org

In Corynebacterium glutamicum, the genes responsible for the initial steps of this compound degradation are organized into at least two distinct clusters. geneticsmr.com The primary, well-characterized cluster consists of the genes cg1309 to cg1311, which are divergently transcribed from their regulatory gene, cg1308. geneticsmr.com This gene arrangement suggests they form an operon. The enzymes encoded by this operon are a putative aromatic ring hydroxylase (Cg1309), a maleylacetate (B1240894) reductase (Cg1310), and a hydroxyquinol 1,2-dioxygenase (Cg1311). geneticsmr.com A second putative cluster includes cg3385 (hydroxyquinol 1,2-dioxygenase) and cg3386 (maleylacetate reductase). geneticsmr.com

The expression of the cg1309-cg1311 operon is under negative inducible control. geneticsmr.comasm.org In the absence of an inducer molecule, the Cg1308 repressor protein binds to the operator region, blocking transcription. When an inducer—likely this compound or an intermediate of its degradation—is present, it binds to the repressor, causing a conformational change that prevents the repressor from binding to the DNA. This lifts the repression, and the catabolic genes are expressed. geneticsmr.com This model is supported by experiments where deleting the repressor gene leads to high-level constitutive expression of the operon. geneticsmr.com

While this compound itself is the logical inducer, some regulatory systems respond to pathway intermediates. For instance, in the anaerobic degradation of 3,5-dihydroxybenzoate by T. aromatica, the substrate must be converted to the intermediate hydroxyhydroquinone to fully activate the transcriptional regulator DbdR. asm.org Similarly, tests in Burkholderia cepacia DBO1 showed that while many aromatic compounds were tested, only anthranilate served as an effective inducer for the and operon, and this compound did not induce its expression. d-nb.info

Table 2: Gene Clusters in this compound Metabolism in Corynebacterium glutamicum
Gene ClusterGenePredicted Enzyme FunctionRegulation
cg1309-cg1311cg1309Aromatic ring hydroxylaseNegatively regulated by the TetR-type repressor Cg1308. geneticsmr.com
cg1310Maleylacetate reductase
cg1311Hydroxyquinol 1,2-dioxygenase
cg3385-cg3386cg3385Hydroxyquinol 1,2-dioxygenaseRegulation not fully characterized. geneticsmr.com
cg3386Maleylacetate reductase

Regulatory Networks Governing Aromatic Compound Metabolism

In C. glutamicum, the degradation of this compound proceeds via the intermediate hydroxyquinol, which is then cleaved and enters the β-ketoadipate pathway. geneticsmr.comnih.gov This connects its metabolism to that of other aromatic compounds like resorcinol (B1680541), which also uses this route. nih.gov The cell employs a variety of transcriptional regulators from different families (e.g., TetR, IclR, LuxR, AraC) to independently control the different branches of aromatic degradation, allowing for a tailored response to the specific compounds available in the environment. geneticsmr.com

The complexity of these networks is evident in organisms that degrade multiple aromatic compounds. For example, the regulator DbdR in T. aromatica controls four different promoters involved in 3,5-dihydroxybenzoate breakdown, ensuring the coordinated synthesis of the entire pathway. asm.org This system is designed to maintain a basal level of the catabolic enzymes, allowing the cell to quickly metabolize the substrate upon exposure and generate the true inducer molecule, which then triggers a positive feedback loop for maximal pathway expression. asm.org

Ecological and Biotechnological Dimensions of 2,4 Dihydroxybenzoate

Ecological Significance of 2,4-Dihydroxybenzoate in Natural Environments

Role in Soil Microbial Communities

This compound (2,4-DHB), also known as β-resorcylic acid, is a dihydroxybenzoic acid that plays a role in the complex interactions within soil microbial ecosystems. nih.gov While not as extensively studied as other aromatic compounds, its presence and degradation are intertwined with the metabolic activities of various soil microorganisms. The application of substances like the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) can lead to significant, though sometimes temporary, shifts in the genetic structure of bacterial communities in soil. nih.gov These changes are often most pronounced during the active degradation phase of the compound. nih.gov

The introduction of certain chemicals can create a selective pressure that alters the composition of soil microbial communities. mdpi.com For instance, the application of 2,4-D has been shown to cause notable changes in the microbial population. mdpi.comresearchgate.net Studies have indicated that higher concentrations of such chemicals can reduce the diversity of dominant microbial populations. nih.gov The response of the microbial community, including changes in the abundance of different microbial groups like Gram-negative and Gram-positive bacteria, can be influenced by the concentration of the applied substance and the soil's organic matter content. researchgate.net

Microorganisms are central to the breakdown of aromatic compounds in the environment. nih.govontosight.ai Bacteria, in particular, have developed diverse metabolic pathways to degrade these compounds. nih.gov The degradation of aromatic pollutants is primarily an enzymatic process carried out by these soil microbes. mdpi.comnih.gov

Interactions within Plant Ecosystems

This compound is a naturally occurring plant metabolite found in various species, including fruits, medicinal plants, and red wine. nih.govnih.gov It plays a role in plant defense mechanisms and other physiological processes. Research has identified 2,4-DHB and its glycosylated form as derivatives of salicylic (B10762653) acid (SA), a key hormone in plant innate immunity. ebi.ac.uknih.gov The accumulation of these compounds is often induced by the application of SA or by pathogen infection. ebi.ac.uknih.gov

In tea plants (Camellia sinensis), for example, the hydroxylation of salicylic acid is catalyzed to form 2,4-DHB. ebi.ac.uknih.gov This compound can then be converted to its glucoside, a process that positively regulates disease resistance. ebi.ac.uknih.gov Exogenous application of 2,4-DHB has been shown to enhance disease resistance in tea plants, inducing the expression of pathogenesis-related (PR) proteins. nih.gov This suggests that 2,4-DHB acts as a bioactive molecule involved in establishing basal resistance in plants. ebi.ac.uknih.gov

Furthermore, 2,4-DHB has demonstrated potential as an oviposition stimulant for certain insects, such as the ladybird beetle Coleomegilla maculata. nih.govebi.ac.uk This suggests a role for the compound in mediating insect-plant interactions, although the precise physiological mechanisms are still under investigation. nih.gov

Contribution to Carbon Cycling of Aromatic Compounds

The microbial degradation of aromatic compounds like this compound is a critical component of the global carbon cycle. ontosight.ai Microorganisms have evolved sophisticated pathways to break down the stable aromatic ring structure, converting these compounds into intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. rsc.orgiwaponline.com

Under aerobic conditions, the degradation of aromatic hydrocarbons is primarily accomplished by microorganisms that use oxygenases to hydroxylate the aromatic ring, forming key intermediates such as catechol, protocatechuate (3,4-dihydroxybenzoate), and gentisate (2,5-dihydroxybenzoate). iwaponline.com These intermediates are then further cleaved and metabolized. For instance, some bacteria metabolize this compound via the 3-oxoadipate (B1233008) pathway. scirp.org

Anaerobic degradation of aromatic compounds follows a different strategy, employing reductive reactions. nih.gov In these pathways, a variety of aromatic substrates are converted into a few central intermediates, such as benzoyl-CoA. nih.gov This compound is then broken down into acetyl-CoA and carbon dioxide. nih.gov The ability of microbial communities to degrade a wide array of natural and xenobiotic aromatic compounds underscores their vital role in carbon turnover and the maintenance of biosphere health. nih.gov

Bioremediation Applications Utilizing this compound Degradation

Microbial Strategies for Aromatic Pollutant Remediation

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. rroij.com This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods for treating sites contaminated with aromatic compounds. nih.govmdpi.comnih.gov A variety of microorganisms, including bacteria and fungi, have been identified that can degrade a wide range of aromatic pollutants. nih.govijcmas.com

Microbial degradation of these pollutants often involves converting them into central intermediates like catechol and protocatechuate (3,4-dihydroxybenzoate), which are then funneled into common metabolic pathways. iwaponline.comwitpress.com For example, bacteria such as Pseudomonas and Bacillus species are well-known for their ability to degrade a vast array of aromatic hydrocarbons. mdpi.comijcmas.com The degradation of naphthalene (B1677914) by certain bacterial strains has been shown to produce metabolites like 3,4-dihydroxybenzoate. mdpi.com Similarly, Stenotrophomonas maltophilia has demonstrated the ability to metabolize various aromatic compounds, including 3,4-dihydroxybenzoate, at a high rate. researchgate.net

Bioaugmentation, the process of adding specific microbial strains to a contaminated environment, is a strategy used to enhance the bioremediation of pollutants like crude oil. iwaponline.comresearchgate.net

Table 1: Microbial Genera Involved in Aromatic Compound Degradation

Microbial Genus Role in Degradation
Pseudomonas Degrades a wide range of polycyclic aromatic compounds. ijcmas.com Involved in the degradation of 2,4-D. nih.govnih.gov
Bacillus Known for its proficiency in degrading various pollutants, including hydrocarbons. mdpi.com
Sphingomonas Associated with the biodegradation of 2,4-D. mdpi.comnih.govnih.gov
Cupriavidus Implicated in the degradation of 2,4-D. nih.govnih.gov
Achromobacter A bacterial strain associated with 2,4-D biodegradation. nih.govnih.gov
Ochrobactrum A bacterial strain associated with 2,4-D biodegradation. nih.govnih.gov
Rhodococcus Plays a major role in the degradation of 3,4-dihydroxybenzoate. ijcmas.com
Arthrobacter Plays a major role in the degradation of 3,4-dihydroxybenzoate. ijcmas.com
Stenotrophomonas Capable of metabolizing a broad range of aromatic compounds, including 3,4-dihydroxybenzoate. researchgate.net

This table is not exhaustive and represents a selection of microbial genera with documented roles in aromatic compound degradation.

Genetic Engineering for Enhanced Bioremediation Capabilities

Genetic engineering offers powerful tools to improve the efficiency and effectiveness of bioremediation processes. rroij.comafjbs.com By modifying the genetic makeup of microorganisms, scientists can enhance their natural ability to degrade specific pollutants. rroij.comfrontiersin.org This can involve introducing new genes or entire metabolic pathways into an organism to expand the range of compounds it can break down or to increase the rate of degradation. rroij.com

Techniques like CRISPR-Cas9 have been used to engineer bacterial strains such as Pseudomonas putida and Bacillus subtilis for improved bioremediation of organic pollutants. afjbs.com These modifications can lead to significantly higher degradation efficiencies compared to their wild-type counterparts. afjbs.com For instance, engineered strains may have enhanced enzyme production or altered metabolic pathways that accelerate the breakdown of target compounds. afjbs.com

Metabolic engineering can also be applied to enhance phytoremediation, where plants are used to remove pollutants from soil or water. rroij.com Plants can be genetically modified to express enzymes or transport proteins that facilitate the uptake and metabolism of contaminants. rroij.com The goal of these genetic manipulations is to create "ideal" microorganisms or plants specifically tailored for the efficient and targeted removal of environmental toxins. rroij.comafjbs.com The development of such genetically engineered organisms holds significant promise for addressing challenges associated with persistent organic pollutants and other hazardous compounds. rroij.commdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
2,4-Dichlorophenoxyacetic acid
This compound
2,5-Dihydroxybenzoate
3,4-Dihydroxybenzoate
3-Oxoadipate
Acetyl-CoA
Benzoyl-CoA
Carbon dioxide
Catechol
Gentisate
Naphthalene
Protocatechuate
Salicylic acid

Bioproduction and Biotransformation Applications

The pursuit of sustainable and environmentally benign chemical manufacturing has propelled interest in microbial-based production platforms. This compound (2,4-DHB) and its derivatives are valuable compounds with applications in various sectors. Biotechnological approaches, leveraging engineered microorganisms, offer promising alternatives to traditional chemical synthesis routes. These strategies focus on harnessing and augmenting natural metabolic pathways to convert simple feedstocks or precursor molecules into 2,4-DHB and related structures.

Engineered Microbial Systems for Chemical Synthesis

Metabolic engineering and synthetic biology provide powerful tools to construct and optimize microbial cell factories for the synthesis of specific chemical compounds. For this compound, two distinct and notable strategies have been developed, primarily utilizing the versatile host organism Escherichia coli.

One innovative approach involves the enzymatic carboxylation of resorcinol (B1680541) derivatives. Researchers have identified and characterized a unique orsellinic acid decarboxylase from Arthrobacter sp. K8. researchgate.netbiocrick.com This enzyme, belonging to the amidohydrolase 2 family, exhibits the ability to catalyze a reversible carboxylation reaction, introducing a carboxyl group onto phenolic compounds using bicarbonate as a C1 building block. researchgate.netbiocrick.comebi.ac.uk To harness this capability for production, the gene encoding this decarboxylase was cloned and expressed in E. coli. The resulting recombinant E. coli strain functions as a whole-cell biocatalyst, capable of producing 2,4-dihydroxybenzoic acid from resorcinol in a reaction medium saturated with bicarbonate. researchgate.netbiocrick.comebi.ac.uk This method represents a regio-selective and sustainable route for synthesizing useful phenolic acids. researchgate.net

A second strategy focuses on producing a valuable derivative, 3-geranyl-2,4-dihydroxybenzoic acid. This process involves engineering the substrate specificity of an aromatic prenyltransferase. The soluble aromatic prenyltransferase NphB, originally from a Streptomyces species, is known for its ability to attach isoprenoid groups to phenolic molecules. researchgate.netfrontiersin.orgnih.gov Through computational modeling and structure-guided mutagenesis, scientists have engineered variants of the NphB enzyme. frontiersin.orgnih.gov When expressed in E. coli, certain engineered NphB mutants gained the novel ability to catalyze the prenylation of 2,4-dihydroxybenzoic acid using geranyl pyrophosphate (GPP) as the isoprenoid donor. researchgate.netfrontiersin.orgresearchgate.net This specific enzymatic reaction yields 3-geranyl-2,4-dihydroxybenzoic acid, demonstrating the power of enzyme engineering to create new biocatalytic functions for the synthesis of complex natural product derivatives. frontiersin.orgnih.govnih.gov

Engineered SystemHost OrganismKey EnzymeSource Organism of EnzymeSubstrate(s)ProductEngineering Strategy
Whole-cell biocatalystEscherichia coliOrsellinic acid decarboxylaseArthrobacter sp. K8Resorcinol, Bicarbonate2,4-Dihydroxybenzoic acidHeterologous expression of a reversible decarboxylase to perform regio-selective carboxylation. researchgate.netbiocrick.comebi.ac.uk
Whole-cell biocatalystEscherichia coliEngineered aromatic prenyltransferase (NphB variants)Streptomyces sp.2,4-Dihydroxybenzoic acid, Geranyl pyrophosphate (GPP)3-Geranyl-2,4-dihydroxybenzoic acidStructure-guided mutagenesis of NphB to create novel substrate specificity for the prenylation of 2,4-DHB. researchgate.netfrontiersin.orgnih.govresearchgate.net

Biotechnological Production of this compound and Derivatives

The biotechnological production of this compound and its derivatives leverages the engineered microbial systems described previously. While some microorganisms can naturally degrade this compound, its de novo biosynthesis or biotransformation into valuable compounds requires targeted genetic intervention. mdpi.com

The production of 2,4-dihydroxybenzoic acid itself has been successfully demonstrated using the whole-cell biocatalyst system of E. coli expressing the orsellinic acid decarboxylase from Arthrobacter sp. K8. biocrick.com In this biotransformation, resorcinol is converted into 2,4-dihydroxybenzoic acid. biocrick.comebi.ac.uk This enzymatic carboxylation is highly regio-selective, offering a distinct advantage over some chemical methods. researchgate.net While this demonstrates a viable biotechnological route, detailed high-titer production data from optimized fed-batch fermentation processes are not as extensively documented as for other isomers like 3,4-dihydroxybenzoate (protocatechuate). nih.govnih.govnih.gov

The production of 2,4-DHB derivatives is highlighted by the synthesis of 3-geranyl-2,4-dihydroxybenzoic acid. frontiersin.orgnih.gov This compound is part of a portfolio of cannabigerolic acid (CBGA) derivatives synthesized using engineered E. coli. frontiersin.orgresearchgate.net The process utilizes E. coli cells expressing specifically designed mutants of the aromatic prenyltransferase NphB. frontiersin.orgnih.gov These cells are fed with the aromatic precursor, 2,4-dihydroxybenzoic acid, and the isoprenoid precursor, geranyl pyrophosphate, is typically supplied endogenously by the host's metabolism. The engineered enzyme then catalyzes the coupling of these two substrates. researchgate.netfrontiersin.org This approach establishes a foundation for creating a diverse range of cannabinoids and other prenylated phenolics through biocatalysis. frontiersin.orgnih.gov

ProductProduction MethodMicroorganismKey TechnologyPrecursor(s)Reference
2,4-Dihydroxybenzoic acidWhole-cell biotransformationEscherichia coliExpression of Arthrobacter sp. K8 orsellinic acid decarboxylaseResorcinol biocrick.comebi.ac.uk
3-Geranyl-2,4-dihydroxybenzoic acidWhole-cell biotransformationEscherichia coliExpression of engineered Streptomyces sp. NphB prenyltransferase2,4-Dihydroxybenzoic acid frontiersin.orgnih.govresearchgate.net

Advanced Analytical and Research Methodologies for 2,4 Dihydroxybenzoate Studies

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis

Chromatographic and mass spectrometric methods are fundamental to the study of 2,4-dihydroxybenzoate, providing the means for its separation, detection, and structural elucidation.

High-Resolution Mass Spectrometry and Hyphenated Techniques (e.g., LC-MS/MS, GC-MS, LDI-MS)

High-resolution mass spectrometry (HRMS) and its hyphenation with chromatographic techniques are powerful tools for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the detection and quantification of this compound in complex matrices. For instance, a high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS) method was established for the qualitative analysis of chemical compounds in a traditional Chinese medicine decoction, where 2,4-dihydroxybenzoic acid was identified. nih.gov Another study utilized ultra-performance liquid chromatography coupled with a photodiode-array detector and electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-PDA/ESI-Q-TOF/MS) to quantify phenolic compounds, including 2,4-dihydroxybenzoic acid, in plant extracts. biocrick.com In a study of a commercial seaweed biostimulant, HPLC-ESI-MS/MS was employed to identify various hydroxybenzoic acids, including 2,3- and 3,4-dihydroxybenzoic acid. vu.edu.au

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique, particularly for the analysis of volatile derivatives of this compound. A method was developed for the determination of various flavonoids and phenolic and benzoic acids in human plasma, where several phenolic acids, including 2,4-dihydroxybenzoic acid, were identified and quantified after derivatization. nih.gov The National Institute of Standards and Technology (NIST) provides mass spectral data for the trimethylsilyl (B98337) derivative of 2,4-dihydroxybenzoic acid, which is essential for its identification in GC-MS analysis. nist.govnih.gov

Laser Desorption/Ionization Mass Spectrometry (LDI-MS): LDI-MS offers a rapid and sensitive method for the analysis of small molecules. Research has shown improvements in ion signal reproducibility for single particles of 2,4-dihydroxybenzoic acid (2,4-DHB) by using a homogenous laser beam, which is crucial for quantitative analysis. nih.gov In some applications, 2,4-dihydroxybenzoic acid itself can be used as a matrix in matrix-assisted laser desorption/ionization (MALDI) for the analysis of other compounds like co-oligomers. researchgate.net

Interactive Data Table: LC-MS/MS and GC-MS Detection of this compound

TechniqueMatrixCompound DetectedKey FindingsReference
HPLC-ESI-Q-TOF-MSTraditional Chinese Medicine Decoction2,4-Dihydroxybenzoic acidQualitative identification of multiple compounds. nih.gov
UPLC-PDA/ESI-Q-TOF/MSPlant Extracts2,4-Dihydroxybenzoic acidQuantification of phenolic compounds. biocrick.com
HPLC-ESI-MS/MSSeaweed Biostimulant2,3- and 3,4-dihydroxybenzoic acidIdentification of various hydroxybenzoic acids. vu.edu.au
GC-MSHuman Plasma2,4-Dihydroxybenzoic acidMethod developed for simultaneous determination of flavonoids and phenolic acids. nih.gov

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are crucial for studying the enzymes that metabolize this compound and related compounds. These assays typically monitor the change in absorbance of a substrate or product over time to determine enzyme kinetics. For example, the activity of protocatechuate 3,4-dioxygenase, an enzyme that acts on 3,4-dihydroxybenzoate, is measured spectrophotometrically. creative-enzymes.com Similarly, spectrophotometric assays have been used to determine the Michaelis-Menten kinetic parameters for enzymes involved in the degradation of other polyphenols like 2,4,6-trihydroxybenzoate. portlandpress.com In the context of detecting hydroxyl radical damage, a colorimetric method based on the conversion of salicylic (B10762653) acid to dihydroxybenzoic acid isomers, including this compound, has been developed. researchgate.net

Molecular Biology and Genetic Manipulation Techniques

Molecular biology and genetic engineering are instrumental in elucidating the biosynthetic pathways of this compound and for developing microbial strains capable of its production.

Gene Cloning, Expression, and Mutagenesis

The identification and characterization of genes involved in the metabolism of this compound and its precursors rely on gene cloning, expression, and mutagenesis techniques. For instance, genes encoding enzymes like 2,3-dihydroxybenzoate 3,4-dioxygenase have been cloned and their functions characterized. asm.org Site-directed mutagenesis is a powerful tool to alter the function of enzymes, such as creating mutant 4-hydroxybenzoate (B8730719) hydroxylase enzymes with altered substrate specificities. jmb.or.kr Protocols for PCR mutagenesis, cloning, and expression are well-established for studying enzymes involved in aromatic compound metabolism. escholarship.orgclemson.edu

Construction of Metabolically Engineered Strains

Metabolic engineering enables the construction of microbial strains for the production of valuable chemicals, including derivatives of this compound. For example, Corynebacterium glutamicum has been engineered to produce protocatechuate (3,4-dihydroxybenzoate) from D-xylose. nih.govresearchgate.netbiorxiv.org Similarly, Pseudomonas putida KT2440 has been engineered to improve the conversion of lignin-derived compounds to muconic acid, a process that involves the hydroxylation of 4-hydroxybenzoate, a precursor to dihydroxybenzoic acids. osti.gov These engineering efforts often involve the introduction of heterologous genes and the deletion of competing metabolic pathways to enhance product yield. jmb.or.kr

Interactive Data Table: Engineered Strains for Dihydroxybenzoate-Related Production

OrganismProductEngineering StrategyKey FindingsReference
Corynebacterium glutamicumProtocatechuate (3,4-dihydroxybenzoate)Expression of genes for D-xylose utilization and PCA production.Achieved a titer of 62.1 ± 12.1 mM PCA from D-xylose. nih.govresearchgate.net
Pseudomonas putida KT2440Muconic acidReplacement of native p-hydroxybenzoate-3-hydroxylase (PobA) with PraI.Relieved metabolic bottleneck, leading to higher muconic acid titers. osti.gov
Corynebacterium glutamicumGallic acid (from protocatechuate)Introduction of a mutant 4-hydroxybenzoate hydroxylase.The Y385F/L200V mutant produced 4.03 g/l of gallic acid. jmb.or.kr

Structural and Spectroscopic Methods in Compound Characterization

The definitive identification and structural elucidation of this compound and its derivatives are accomplished through a combination of spectroscopic and structural methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure. nih.gov X-ray crystallography can be used to determine the three-dimensional structure of the compound in its solid state and its complexes with other molecules. mdpi.comacs.org These methods are essential for confirming the identity of synthesized or isolated this compound and for studying its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide valuable data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In one study, the structure of a newly synthesized copolymer, 2,4-DHBAMF, was confirmed using various spectral techniques including ¹H-NMR. researchgate.net The ¹H NMR spectrum of the copolymer showed a weak signal between 7.2 and 7.8 ppm, which was attributed to the aromatic proton. researchgate.net Similarly, the structural elucidation of compounds isolated from Uncaria cordata var. ferruginea was achieved using 1D and 2D NMR spectral data, which identified one of the constituents as 2,4-Dihydroxybenzoic acid. chemfaces.com

Predicted ¹H NMR data for 2,4-Dihydroxybenzoic acid in D₂O shows distinct peaks corresponding to the different protons in the molecule. hmdb.ca The chemical shifts in the ¹H NMR spectrum of β-resorcylic acid (2,4-dihydroxybenzoic acid) show the carboxylic proton at a downfield shift of 9.170 ppm. researchgate.net In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylate group appears at 158.93 ppm. researchgate.net

ProtonPredicted Chemical Shift (ppm)
H-36.45
H-56.35
H-67.54

This table presents predicted ¹H NMR data for this compound in D₂O based on available spectral databases. hmdb.ca

X-ray Diffraction for Crystallographic Analysis of Related Compounds

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of a crystal. Studies on this compound and its related compounds have utilized this method to understand their solid-state structures and intermolecular interactions.

A study on a new polymorph of 2,4-dihydroxybenzoic acid employed multiple-temperature X-ray diffraction. nih.govresearchgate.net The analysis revealed a geometric pattern of hydrogen bonding consistent with cooperativity between the intermolecular carboxylic acid dimer and intramolecular hydrogen bonds. nih.govresearchgate.net However, further solid-state calculations indicated that the observed crystallographic configuration is significantly lower in energy than other tautomers, suggesting no proton disorder within the studied temperature range. nih.gov

The crystal structures of several metal complexes of 2,4-dihydroxybenzoic acid have also been determined. For instance, the single crystal structure of 2,4-dihydroxybenzoic acid lead (β-Pb) was reported to be in a monoclinic system with the space group C2/m. researchgate.netsciengine.com In this complex, the 2,4-dihydroxybenzoic acid exists as a monoacid, and the lead ions (Pb²⁺) have two different coordination forms, with the phenolic hydroxyl groups not participating in coordination. researchgate.netsciengine.com Similarly, crystallographic studies of potassium and sodium complexes of 2,4-dihydroxybenzoic acid showed they form three-dimensional metal-organic framework (MOF) structures. researchgate.net

A combination of X-ray crystallography and other techniques was used to study distorted-octahedral complexes of (NH₃)₅Ru(III) with this compound. nih.govacs.org These studies aimed to understand the origins of unusual split low-energy ligand-to-metal charge-transfer (LMCT) bands observed in the solid state. nih.govacs.org

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)17.888(3)
b (Å)4.8790(8)
c (Å)21.408(4)
β (°)100.258(5)

This table summarizes the crystallographic parameters for 2,4-dihydroxybenzoic acid lead (β-Pb) as determined by single-crystal X-ray diffraction. researchgate.netsciengine.com

Computational and Systems Biology Approaches

Computational tools and systems biology approaches are increasingly being used to predict and model the metabolic pathways involving this compound and to identify the genes and enzymes responsible for its biosynthesis and degradation.

In Silico Pathway Prediction and Metabolic Modeling

In silico methods, which involve computer simulations and modeling, are valuable for predicting metabolic pathways. For instance, an in silico platform was developed to design heterologous pathways for the production of non-native metabolites, and alternative pathways for the production of 2,3-dihydroxybenzoate were identified. nih.gov

Metabolic modeling, such as Flux Balance Analysis (FBA), can predict the growth of microorganisms on different substrates and identify key metabolic reactions. researchgate.net Genome-scale metabolic models (GSMMs) have been constructed for various organisms to simulate their metabolic capabilities. researchgate.netelifesciences.org These models can be used to understand the breakdown of complex organic compounds, with studies showing that some bacteria can metabolize compounds structurally related to this compound, such as 3,4-dihydroxybenzoate (protocatechuate). researchgate.netwikipedia.org

Comparative Genomics for Identifying Metabolic Modules

Comparative genomics involves comparing the genomic features of different organisms to identify functionally related genes, often organized in metabolic gene clusters. This approach has been instrumental in understanding the degradation pathways of aromatic compounds.

In the pathogenic yeast Candida albicans, genes encoding enzymes for the degradation of hydroxybenzenes are organized into two metabolic gene clusters. researchgate.netoup.com While C. albicans can utilize various hydroxybenzenes, it does not grow on this compound as a sole carbon source. researchgate.netoup.com

In bacteria, gene clusters responsible for the degradation of dihydroxybenzoate isomers have been identified. For example, in Pseudomonas reinekei MT1, a "dhb" gene cluster encodes a chimeric meta-cleavage pathway for the catabolism of 2,3-dihydroxybenzoate. asm.orgnih.gov Similarly, in Pseudomonas sp. strain PTH10, the "opa" genes involved in o-phthalate catabolism lead to the formation of 2,3-dihydroxybenzoate, which is then further metabolized. d-nb.info

Comparative genomic analyses of different bacterial strains, such as those of Gardnerella vaginalis, have revealed differences in their metabolic potential, including pathways for the biosynthesis of siderophores which can involve dihydroxybenzoate intermediates. nih.gov

Future Research Directions and Unexplored Avenues in 2,4 Dihydroxybenzoate Research

Elucidation of Signaling Roles in Inter-organismal Communication

There is growing evidence that 2,4-dihydroxybenzoate and related phenolic compounds act as signaling molecules in the communication between different organisms. Understanding these roles is crucial for deciphering complex ecological interactions.

In plant-pathogen interactions, 2,4-DHB has been shown to function as a potentially bioactive molecule. nih.gov Exogenous application of 2,4-DHB can induce the expression of pathogenesis-related (PR) genes and enhance disease resistance in tea plants. nih.gov This suggests a role for 2,4-DHB in the plant's defense signaling cascade, possibly complementing the function of salicylic (B10762653) acid. nih.gov

Research in this area will likely involve:

Co-culture experiments: Studying the interactions between microorganisms and between microorganisms and plants in controlled laboratory settings to identify the exchange of signaling molecules like 2,4-DHB.

Metabolomic profiling of interaction zones: Analyzing the chemical composition of the immediate environment where organisms interact to detect the presence and concentration of potential signaling compounds.

Genetic manipulation of signaling pathways: Knocking out or overexpressing genes involved in the synthesis or perception of 2,4-DHB to determine its specific role in communication.

Integration of Omics Data for Comprehensive Metabolic Understanding

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to gain a holistic view of this compound metabolism. Integrating these large datasets can reveal complex regulatory networks and metabolic fluxes that are not apparent from studying individual components.

Multi-omics analyses have been successfully applied to understand complex biological processes like brain aging and the degradation of environmental pollutants. nih.govasm.org For instance, an integrated multi-omics approach was used to identify the microbial communities and degradation mechanisms for the plasticizer di-(2-ethylhexyl) phthalate (B1215562) (DEHP), where protocatechuate (3,4-dihydroxybenzoate), an isomer of 2,4-DHB, is a key intermediate. asm.org A similar approach could be applied to ecosystems where 2,4-DHB is metabolized.

Future research directions include:

Systems biology modeling: Developing computational models that integrate multi-omics data to simulate and predict the behavior of the 2,4-DHB metabolic network under different conditions.

Co-expression network analysis: Identifying modules of co-regulated genes, proteins, and metabolites to uncover functional relationships and regulatory hubs within the metabolic pathway. nih.gov

Spatially resolved omics: Analyzing the distribution of transcripts, proteins, and metabolites at the tissue or even single-cell level to understand the spatial organization of 2,4-DHB metabolism.

Development of Novel Biotechnological Tools Based on this compound Enzymes

The unique catalytic activities of enzymes involved in this compound metabolism can be harnessed to develop novel biotechnological tools for a range of applications.

Enzymes from aromatic degradation pathways, such as the β-ketoadipate pathway which metabolizes dihydroxybenzoate isomers, are being explored for bioremediation and the production of biofuels from lignocellulosic waste. researchgate.net The enzymes involved in the initial steps of these pathways, particularly oxygenases, are of great interest for their ability to perform challenging chemical transformations under mild conditions. rsc.org

Future developments in this area may include:

Q & A

Basic Research Questions

Q. What are the key structural features of 2,4-Dihydroxybenzoate that influence its chemical reactivity and biological interactions?

  • Answer : The molecule contains two hydroxyl groups at the 2- and 4-positions of the benzene ring, which enhance hydrogen-bonding capabilities and acidity (pKa ~2.9 and ~7.1). These groups facilitate interactions with enzymes, receptors, or metal ions, influencing its role in antioxidant or antimicrobial activity. The carboxylic acid group at position 1 contributes to solubility in polar solvents and potential esterification reactions .

Q. What laboratory methods are commonly used for synthesizing this compound derivatives?

  • Answer : Ester derivatives (e.g., ethyl or methyl esters) are synthesized via acid-catalyzed esterification. For example, ethyl this compound is prepared by reacting 2,4-dihydroxybenzoic acid with ethanol under reflux with concentrated sulfuric acid. Purification involves crystallization from ethanol-water mixtures, yielding ~65-70% purity. Reaction conditions (temperature, solvent, catalyst) are optimized to minimize side products like 2,6-dihydroxybenzoate .

Q. How can researchers analytically characterize this compound in biological samples?

  • Answer : Techniques include HPLC with UV detection (λ ~280 nm for aromatic absorption) or LC-MS/MS for higher sensitivity. Metabolomics workflows often normalize data against internal standards (e.g., deuterated analogs) to account for matrix effects. Structural confirmation is achieved via NMR (e.g., δ 6.3 ppm for aromatic protons) and FT-IR (broad O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. What enzymatic pathways degrade this compound in microbial systems, and how do they differ across species?

  • Answer : In Candida parapsilosis, this compound is metabolized via oxidative decarboxylation by flavin-dependent monooxygenases to 1,2,4-trihydroxybenzene, which undergoes ring cleavage. In Rhizobium sp., nonoxidative zinc-dependent decarboxylases preferentially degrade 2,6-dihydroxybenzoate, highlighting substrate specificity differences. Enzyme induction levels vary by carbon source (e.g., this compound vs. 4-hydroxybenzoate), requiring transcriptomic validation .

Q. How can researchers resolve contradictions in enzyme induction levels when using this compound as a substrate?

  • Answer : Discrepancies arise from growth condition variability (e.g., pH, co-substrates). For reproducible enzyme assays, standardize induction protocols: (1) Use defined media with this compound as the sole carbon source; (2) Monitor NAD(P)H consumption spectrophotometrically (340 nm) to confirm enzyme activity; (3) Validate induction via qPCR targeting monooxygenase genes (e.g., CYP450 homologs) .

Q. What strategies mitigate by-product formation (e.g., 2,6-dihydroxybenzoate) during chemical synthesis of this compound?

  • Answer : By-products form due to isomerization during carboxylation. Strategies include:

  • Catalytic optimization : Use Zn²⁺-dependent decarboxylases (e.g., GRDC from Rhizobium sp.) to selectively reverse-carboxylate 1,2,4-trihydroxybenzene to 2,6-dihydroxybenzoate-free product .
  • Reaction control : Lower reaction temperatures (<80°C) and acidic conditions (pH 4-5) to favor regioselectivity .

Q. How does molecular imprinting with cyclo-2,4-dihydroxybenzoate enhance mycotoxin detection in biological matrices?

  • Answer : Cyclo-2,4-dihydroxybenzoate mimics zearalenone’s structure, enabling selective binding in imprinted polymers. Methodological steps: (1) Polymerize methacrylic acid around the template (cyclo-2,4-dihydroxybenzoate); (2) Remove template via hydrolysis; (3) Use the polymer in solid-phase extraction to isolate zearalenone from urine samples, achieving detection limits <0.1 ng/mL via LC-MS .

Q. How do structural modifications (e.g., esterification) alter the biological activity of this compound derivatives?

  • Answer : Methyl or ethyl esters increase lipophilicity, enhancing membrane permeability. For example, methyl this compound shows higher antimicrobial activity than the parent acid due to improved cellular uptake. Activity is assessed via MIC assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), with IC₅₀ values reduced by 30-50% for ester derivatives .

Methodological Notes

  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) for ester derivatives, followed by recrystallization .
  • Enzyme assays : Include negative controls (heat-inactivated enzymes) to rule out non-specific NAD(P)H oxidation .
  • Data normalization : In metabolomics, normalize peak areas to total ion current or internal standards (e.g., 2,3-dihydroxybenzoate-d4) .

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